molecular formula C7H6ClNO B041456 1-(2-Chloropyridin-4-yl)ethanone CAS No. 23794-15-2

1-(2-Chloropyridin-4-yl)ethanone

Cat. No. B041456
CAS RN: 23794-15-2
M. Wt: 155.58 g/mol
InChI Key: ZJCGPQZERFBGSM-UHFFFAOYSA-N
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Patent
US05728708

Procedure details

24.61 g (177.62 mmol) of 2-chloro-4-cyano-pyridine are placed in 1.25 litres of diethyl ether under nitrogen, and 120 ml (22% in tetrahydrofuran, 353 mmol) of methyl-magnesium chloride are added. The red suspension is stirred for 40 h at RT, poured onto 1.25 litres of ice/water and 250 ml of 6N HCl and stirred for 14 h at RT. Extraction with diethyl ether and methylene chloride, drying with MgSO4 and concentration give 4-acetyl-2-chloro-pyridine; Rf =0.5 (methylene chloride:methanol=9:1).
Quantity
24.61 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.25 L
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
1.25 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=C(C#N)[CH:5]=[CH:4][N:3]=1.[CH3:10][Mg]Cl.Cl.C([O:16][CH2:17][CH3:18])C>>[C:17]([C:18]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1)(=[O:16])[CH3:10]

Inputs

Step One
Name
Quantity
24.61 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
ice water
Quantity
1.25 L
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.25 L
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The red suspension is stirred for 40 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 14 h at RT
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with MgSO4 and concentration

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.